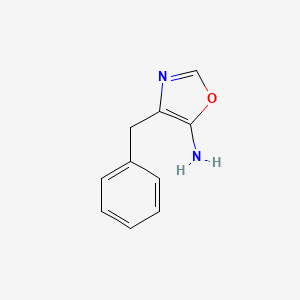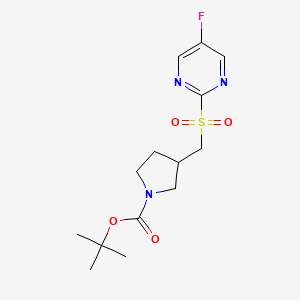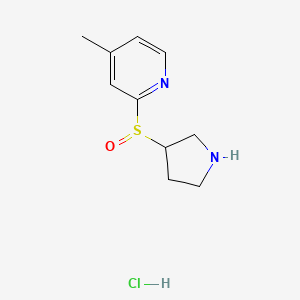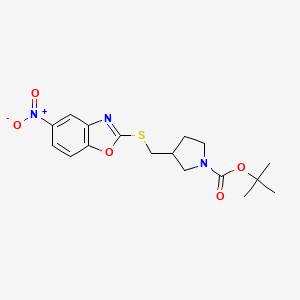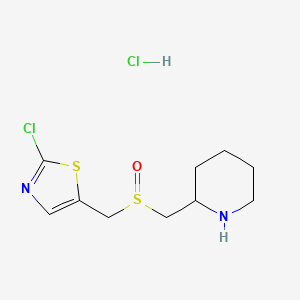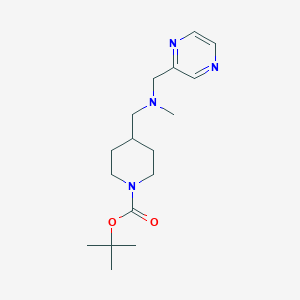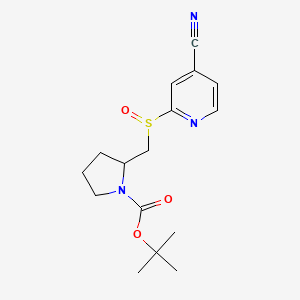
tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate, also known as BAY 41-6551, is a compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme called soluble guanylate cyclase (sGC), which is involved in various physiological processes in the human body. The purpose of
Mechanism of Action
Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 exerts its pharmacological effects by inhibiting sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, pulmonary vascular resistance, and systemic vascular resistance. This compound has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. In addition, tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one of the limitations of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the research and development of tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551. One of the main areas of focus is the development of new sGC inhibitors with improved pharmacological properties, such as longer half-life and better bioavailability. Another area of focus is the investigation of the potential use of sGC inhibitors in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Finally, there is a need for further studies to elucidate the precise mechanism of action of sGC inhibitors and their potential therapeutic applications.
Scientific Research Applications
Tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 has been extensively studied for its potential use in scientific research, particularly in the fields of cardiovascular and pulmonary diseases. This compound has been shown to have a potent inhibitory effect on sGC, which is involved in the regulation of blood pressure, vascular tone, and platelet aggregation. As a result, tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate 41-6551 has been investigated for its potential use in the treatment of various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
tert-butyl 2-[(4-cyanopyridin-2-yl)sulfinylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-23(21)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLILAGUPCKYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115861 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(((4-cyanopyridin-2-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1420836-28-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420836-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-cyano-2-pyridinyl)sulfinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



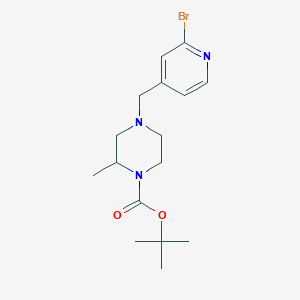

![7-(Chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B3239203.png)


